![molecular formula C18H23NO5S2 B2577883 2,5-dimethoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 2309799-90-2](/img/structure/B2577883.png)
2,5-dimethoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
2,5-dimethoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO5S2 and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Drug Development
The chemical compound 2,5-dimethoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is part of a family of benzenesulfonamides, which have been synthesized and characterized for various pharmacological activities. Studies like the one by Küçükgüzel et al. (2013) in "Molecules" focus on the synthesis of similar benzenesulfonamide derivatives with potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities Küçükgüzel et al., 2013.
Catalytic Reactions in Organic Chemistry
The reactivity of benzenesulfonamides, similar to the compound , is explored in the field of organic chemistry. For instance, Miura et al. (1998) in the "Journal of Organic Chemistry" discuss the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air Miura et al., 1998.
Anticancer Potential
Compounds within the benzenesulfonamide family have shown promise as anti-tumor agents. Gomha et al. (2016) in the "International Journal of Molecular Sciences" synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against specific cancer cell lines Gomha et al., 2016.
Enzyme Inhibition Studies
Research by Gul et al. (2016) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" explored benzenesulfonamides as potential inhibitors for enzymes such as carbonic anhydrase, highlighting their potential in biochemical and medicinal applications Gul et al., 2016.
properties
IUPAC Name |
2,5-dimethoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S2/c1-22-15-3-4-16(23-2)17(11-15)26(20,21)19-13-18(6-8-24-9-7-18)14-5-10-25-12-14/h3-5,10-12,19H,6-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQGOJHUMYPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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